molecular formula C12H18N2 B067565 N-Methyl-4-phenyl-4-piperidinamine CAS No. 182621-56-3

N-Methyl-4-phenyl-4-piperidinamine

Cat. No. B067565
M. Wt: 190.28 g/mol
InChI Key: UORMPYQLQRCWRN-UHFFFAOYSA-N
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Description

“N-Methyl-4-phenyl-4-piperidinamine” is a chemical compound with the molecular formula C11H16N2 . It is also known by other names such as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino-; N-phenylpiperidin-4-amine .


Synthesis Analysis

The synthesis of N-Methyl-4-phenyl-4-piperidinamine and its derivatives involves several steps. One of the methods involves reacting N-phenethyl-4-piperidinone with aniline, and then reducing the imine product with sodium borohydride to 4-anilino-N-phenethylpiperidine (ANPP) . This product is then reacted with propionyl chloride to form fentanyl .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-phenyl-4-piperidinamine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure features a benzene ring bound to a piperidine ring .

Safety And Hazards

N-Methyl-4-phenyl-4-piperidinamine should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of accidental release, it is advised to clean up spills immediately, observing precautions in the Protective Equipment section .

properties

IUPAC Name

N-methyl-4-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORMPYQLQRCWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431038
Record name N-METHYL-4-PHENYL-4-PIPERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-phenyl-4-piperidinamine

CAS RN

182621-56-3
Record name N-METHYL-4-PHENYL-4-PIPERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.3 g of potassium hydroxide and 15 ml of 4-methyl-2-pentanone are added at 20° C. to a solution of 7.5 g of 4-methylamino-4-phenylpiperidine dioxalate in 30 ml of water. The mixture is stirred, the phases are separated by settling and the aqueous phase is discarded. The organic phase is concentrated to dryness and the oily residue is taken up in 15 ml of toluene. The toluene solution is dried over magnesium sulfate. The minerals are filtered off and the precipitate is rinsed with 5 ml of toluene and concentrated to dryness. 3.8 g of a colorless oil, which is 4-methylamino-4-phenylpiperidine base, are thus obtained in a purity of greater than 97%.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
4-methylamino-4-phenylpiperidine dioxalate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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